molecular formula C23H31N3O2 B11356755 2-[5-Methyl-2-(propan-2-yl)phenoxy]-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone

2-[5-Methyl-2-(propan-2-yl)phenoxy]-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone

Cat. No.: B11356755
M. Wt: 381.5 g/mol
InChI Key: WAGRQAQFKWNIOV-UHFFFAOYSA-N
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Description

2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound that features a phenoxy group, a piperazine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 5-methyl-2-(propan-2-yl)phenol with an appropriate halogenating agent to form the phenoxy intermediate.

    Piperazine Derivative Synthesis: The next step involves the synthesis of the piperazine derivative by reacting 1-(2-bromoethyl)pyridine with piperazine.

    Coupling Reaction: The final step is the coupling of the phenoxy intermediate with the piperazine derivative under suitable conditions, such as the presence of a base and a solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and piperazine moieties.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated intermediates.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Products may include quinones or N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety profile.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes such as kinases or receptors like G-protein coupled receptors.

    Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

  • 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE
  • 5-METHYL-2-(PROPAN-2-YL)PHENOL

Comparison:

  • Structural Differences: While similar compounds may share the phenoxy or piperazine moieties, the presence of the pyridine ring and the specific substitution pattern in 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE makes it unique.
  • Functional Differences: The unique structure of this compound may confer distinct biological activities and pharmacological properties compared to its analogs.

Properties

Molecular Formula

C23H31N3O2

Molecular Weight

381.5 g/mol

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)-1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C23H31N3O2/c1-18(2)21-8-7-19(3)16-22(21)28-17-23(27)26-14-12-25(13-15-26)11-9-20-6-4-5-10-24-20/h4-8,10,16,18H,9,11-15,17H2,1-3H3

InChI Key

WAGRQAQFKWNIOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N2CCN(CC2)CCC3=CC=CC=N3

Origin of Product

United States

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